![molecular formula C24H28N4O5 B2585646 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922556-85-2](/img/structure/B2585646.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

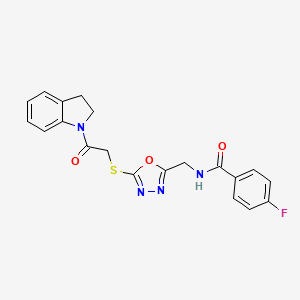

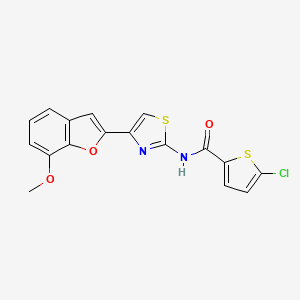

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1-methylindolin-5-yl group, and a 2-morpholinoethyl group . These groups are linked together by an oxalamide moiety. The presence of these groups suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl and 1-methylindolin-5-yl groups would contribute to the aromatic character of the molecule .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

- An efficient short total synthesis of benzo[c]phenanthridine alkaloids has been described, showcasing the utility of related compounds in synthesizing complex molecular structures. This methodology underscores the significance of such compounds in facilitating synthetic routes to biologically active alkaloids (Korivi & Cheng, 2010).

Biological and Pharmacological Activities

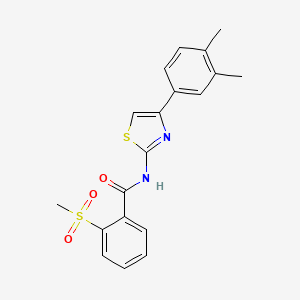

Novel oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity, demonstrating the potential of related structures in developing therapeutic agents for inflammation. This research highlights the broader applicability of such compounds in medicinal chemistry (Nikalje, Hirani, & Nawle, 2015).

Studies on benzimidazole derivatives as corrosion inhibitors for steel in acidic conditions illustrate the versatility of related compounds in materials science applications. These findings indicate the potential of such molecules in protecting materials from corrosion, which is crucial for industrial applications (Yadav et al., 2016).

Drug Design and Development

- Research on the synthesis, in vitro, and in vivo evaluation of thiazolidinone derivatives for anti-inflammatory purposes shows the role of similar structures in drug development processes. These compounds exhibit promising anti-inflammatory activity, suggesting their potential in treating diseases characterized by inflammation (Rathore et al., 2017).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division .

Mode of Action

This compound interacts with its target by modulating microtubule assembly . It achieves this by suppressing tubulin polymerization or stabilizing the microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound this compound affects the cell cycle pathway . By causing mitotic blockade, it disrupts the normal progression of the cell cycle, leading to cell death .

Pharmacokinetics

It is known that the compound obeys lipinski’s rule of five, which suggests good bioavailability .

Result of Action

The result of the action of this compound is the induction of apoptosis and cell cycle arrest . Specifically, it has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O5/c1-27-7-6-17-12-16(2-4-19(17)27)20(28-8-10-31-11-9-28)14-25-23(29)24(30)26-18-3-5-21-22(13-18)33-15-32-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMCTDHDYJMABN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2585569.png)

![2-[(2,6-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2585571.png)

![O7-tert-butyl O3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate](/img/structure/B2585574.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B2585578.png)

![2-(4-chlorophenyl)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2585579.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585584.png)